molecular formula C17H14N2O3S B2590253 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid CAS No. 483350-66-9

2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid

Cat. No.: B2590253
CAS No.: 483350-66-9
M. Wt: 326.37
InChI Key: WGWDYFSTIFSBGL-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone family, characterized by a fused bicyclic structure with a benzyl group at position 3 and a sulfanyl acetic acid moiety at position 2. Quinazolinones are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c20-15(21)11-23-17-18-14-9-5-4-8-13(14)16(22)19(17)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWDYFSTIFSBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acid with benzylamine to form the quinazolinone core. This intermediate is then reacted with chloroacetic acid under basic conditions to introduce the sulfanylacetic acid moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid may possess notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. The mechanism of action may involve interference with cellular proliferation pathways or the induction of apoptosis.
  • Interaction with Biomolecules : Studies focusing on interaction profiles indicate that this compound interacts with proteins involved in cancer pathways. Understanding these interactions is crucial for elucidating its mechanism of action and potential side effects when developed as a therapeutic agent.

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes:

  • Formation of the Quinazolinone Core : Starting from appropriate aniline derivatives and carbonyl compounds.
  • Introduction of the Sulfanyl Group : Utilizing thioacetic acid or related reagents.
  • Carboxylic Acid Functionalization : Converting suitable intermediates to introduce the acetic acid moiety.

These synthetic strategies require careful control of reaction conditions to optimize yield and purity.

Mechanism of Action

The mechanism of action of 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid is primarily related to its ability to interact with specific molecular targets. The quinazolinone core can inhibit various enzymes, such as kinases and proteases, by binding to their active sites. This interaction can modulate signaling pathways involved in inflammation and pain, making it a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Modifications in Core Quinazolinone Derivatives

Compound AS1–AS4 (): These analogs retain the 3-benzylquinazolinone core but vary in the substituents attached to the thioacetate group:

  • AS1 : Cyclohexyl hydrazinecarbothioamide.
  • AS2 : Benzyl hydrazinecarbothioamide.
  • AS3 : Phenyl hydrazinecarbothioamide.
  • AS4 : 2-Methylphenyl hydrazinecarbothioate.

Key Findings:

  • Melting Points : AS1 (215–218°C) and AS4 (190°C) show significant variation, suggesting differences in crystallinity and intermolecular forces .
  • Yields : Synthesis yields range from 72% to 78%, indicating moderate synthetic accessibility.
  • Functional Groups : IR spectra confirm NH (3325–3186 cm⁻¹), C=O (1664–1662 cm⁻¹), and C≡N (2214–2212 cm⁻¹) stretches, common across analogs .

Comparison with Target Compound :
The target compound replaces the hydrazinecarbothioamide group with a sulfanyl acetic acid moiety. This substitution likely improves aqueous solubility due to the carboxylic acid group, contrasting with the more lipophilic hydrazine derivatives in AS1–AS4 .

2.2 Substitutions on the Quinazolinone Ring

Methoxy-Substituted Analogs ():

  • Methyl 2-((3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl)thio)acetate (): Features a 3-methoxyphenyl group. Synthesized via green chemistry, this derivative emphasizes environmentally friendly routes .
  • 2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide (): Incorporates a 4-methoxyphenyl and trifluoromethyl group. The trifluoromethyl group is electron-withdrawing, which may alter electron density on the quinazolinone ring, affecting reactivity and target binding .

However, methoxy groups may enhance metabolic stability due to reduced oxidative susceptibility .

2.3 Modifications in the Sulfanyl Acetate Moiety

Allyl and Chlorophenyl Derivatives ():

  • 2-{[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide () : Combines a 4-chlorophenyl group with a branched alkyl chain, balancing hydrophobicity and steric effects .

Comparison with Target Compound : The target compound’s unmodified sulfanyl acetic acid group offers straightforward ionization at physiological pH, enhancing solubility. In contrast, acetamide derivatives (e.g., ) may exhibit prolonged half-lives due to reduced renal clearance .

Biological Activity

2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid, with the chemical formula C₁₇H₁₄N₂O₃S and CAS number 483350-66-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on anticancer properties, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The compound features a quinazolinone moiety, characterized by a benzene ring fused to a pyrimidine ring, along with a sulfanyl group linked to an acetic acid moiety. Its molecular weight is approximately 326.37 g/mol. The structural uniqueness of this compound may confer distinct biological properties that are not fully replicated by other compounds.

PropertyValue
Molecular FormulaC₁₇H₁₄N₂O₃S
Molecular Weight326.37 g/mol
CAS Number483350-66-9

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes:

  • Formation of the Quinazolinone Core : This involves the condensation of appropriate precursors under acidic or basic conditions.
  • Introduction of the Sulfanyl Group : This can be achieved through nucleophilic substitution reactions.
  • Acetic Acid Attachment : The final step involves the coupling of the sulfanyl derivative with acetic acid.

Careful control of reaction conditions is essential to optimize yield and purity.

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. Compounds with similar structures have demonstrated effectiveness against:

  • K562 Cells (Chronic Myelogenous Leukemia)
  • MCF7 Cells (Breast Cancer)

The mechanism of action may involve interference with cellular proliferation pathways or induction of apoptosis. Preliminary studies suggest that this compound could inhibit cancer cell growth through various mechanisms such as:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing more potent derivatives. The presence of the sulfanyl group and quinazolinone core appears to enhance biological activity compared to other derivatives lacking these features.

Compound NameStructural FeaturesBiological Activity
Ethyl 2-thioacetate derivativesContains thioether functionalitiesVaries; some show anticancer activity
Quinazolinone derivativesBicyclic structure with nitrogen atomsAnticancer, anti-inflammatory
Thiazolidinone analogsSulfur-containing five-membered ringAntimicrobial, anticancer

Case Studies

A study by Abdel-Aziz et al. (2019) investigated the synthesis and preliminary analysis of this compound and its derivatives, highlighting their potential cytotoxic activity against cancer cell lines . Another analysis indicated that similar compounds could interact with proteins involved in cancer pathways, suggesting a promising avenue for further research into molecular docking studies to elucidate binding affinities .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the quinazolinone core. A plausible route includes:

Quinazolinone formation : Condensation of anthranilic acid derivatives with benzylamine under acidic conditions to yield 3-benzyl-4-oxo-3,4-dihydroquinazoline.

Sulfanyl introduction : Thiolation at the C2 position using sulfurizing agents (e.g., Lawesson’s reagent) or nucleophilic displacement with thiols.

Acetic acid coupling : Reaction with bromoacetic acid or its derivatives via SN2 mechanisms to attach the sulfanyl-acetic acid moiety.
Key intermediates include 3-benzyl-4-oxoquinazoline and its thiolated analog. Purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the quinazolinone scaffold, benzyl group, and sulfanyl-acetic acid linkage.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
  • X-ray Crystallography : Definitive structural elucidation, as demonstrated in related sulfanyl-acetic acid derivatives (e.g., reports single-crystal X-ray studies with R factor = 0.049) .
  • FT-IR : Identification of carbonyl (C=O) and thioether (C-S) functional groups.

Q. How should stability studies be designed to assess the compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC or LC-MS at defined intervals (e.g., 0, 7, 14, 30 days).
  • Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and analyze photodegradation products.
  • Hygroscopicity : Store under controlled humidity (e.g., 25%, 60% RH) and track mass changes. Safety guidelines in recommend handling in anhydrous environments for lab-scale stability .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfanyl-acetic acid group in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Computational Modeling : Density Functional Theory (DFT) calculations can predict electron density distribution, highlighting nucleophilic sites (e.g., sulfur atom) and electrophilic regions (e.g., carbonyl groups).
  • Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) to infer transition states.
  • Isotopic Labeling : Use 34^{34}S or 13^{13}C-labeled analogs to trace bond cleavage/formation pathways. emphasizes predictive tools like REAXYS for reaction feasibility .

Q. How can environmental fate studies be structured to evaluate the compound’s persistence and transformation products in ecosystems?

Methodological Answer:

  • Laboratory Simulations : Use OECD 307/308 guidelines to assess hydrolysis, photolysis, and biodegradation in soil/water matrices.
  • Metabolite Identification : Employ high-resolution LC-MS/MS to detect breakdown products (e.g., quinazolinone derivatives, sulfonic acids).
  • Field Monitoring : Deploy passive samplers in aquatic systems to measure bioaccumulation potential. outlines methodologies for tracking abiotic/biotic transformations in environmental compartments .

Q. What experimental strategies resolve contradictions in reported bioactivity data across different cell lines or assays?

Methodological Answer:

  • Standardized Assays : Replicate studies using harmonized protocols (e.g., MTT assay for cytotoxicity, standardized cell lines).
  • Proteomic Profiling : Identify off-target interactions via affinity chromatography or SILAC-based mass spectrometry.
  • Meta-Analysis : Statistically aggregate data from multiple studies (e.g., random-effects models) to account for variability. highlights the importance of proximate chemical analyses and antioxidant activity validation in reducing discrepancies .

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